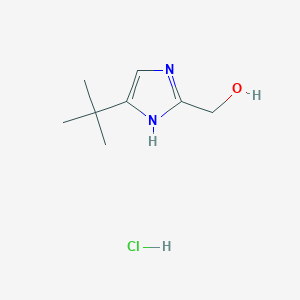

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride

Description

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride is an imidazole-derived compound featuring a hydroxymethyl group at the 2-position and a tert-butyl substituent at the 4-position of the heterocyclic ring, with a hydrochloride counterion. The tert-butyl group enhances hydrophobicity and steric bulk, while the hydroxymethyl group contributes to hydrogen-bonding capacity, influencing solubility and molecular interactions.

Properties

IUPAC Name |

(5-tert-butyl-1H-imidazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-8(2,3)6-4-9-7(5-11)10-6;/h4,11H,5H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQJRKVGZGSWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(N1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: undergoes various types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The imidazole ring can be reduced to form a diamine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophiles such as ammonia (NH3) and alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Imidazole-2-carboxylic acid derivatives.

Reduction: Imidazole-2,4-diamine derivatives.

Substitution: Various substituted imidazoles.

Scientific Research Applications

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Molecular Properties

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| (4-tert-butyl-1H-imidazol-2-yl)methanol HCl | 4-tert-butyl, 2-hydroxymethyl | C₈H₁₅ClN₂O (estimated) | Hydroxymethyl, tert-butyl |

| (4-bromo-1H-imidazol-2-yl)methanol HCl | 4-bromo, 2-hydroxymethyl | C₄H₅BrClN₂O | Bromine, hydroxymethyl |

| 1-(4-tert-butyl-1H-imidazol-2-yl)-3-phenylurea | 4-tert-butyl, 2-urea-phenyl | C₁₄H₁₉N₄O | tert-butyl, phenylurea |

| 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine diHCl | 4-methyl, 2-ethylamine | C₆H₁₂Cl₂N₃ | Methyl, ethylamine |

Structural Insights:

- tert-butyl vs. Bromine: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to the smaller, electronegative bromine atom in the bromo analog ().

- Hydroxymethyl vs. Urea/Phenyl: The hydroxymethyl group in the target compound enables hydrogen bonding, unlike the phenylurea substituent in , which introduces aromaticity and planar rigidity .

Spectral Data Comparison

NMR and Mass Spectrometry Highlights:

Key Observations:

Biological Activity

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride, a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to explore its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group at the 4-position of the imidazole ring, which is known to influence its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against a range of pathogens.

- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting the growth of cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. Key mechanisms include:

- Binding Affinity : The compound's structure allows it to bind selectively to certain proteins or enzymes, modulating their activity.

- Signal Transduction Pathways : It may influence cellular signaling pathways, leading to altered cell proliferation or apoptosis.

- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that this compound can affect ROS levels within cells, contributing to its anticancer effects.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. A notable study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.